3-bromo-N,N-bis(2-methylpropyl)benzamide
Description
3-Bromo-N,N-bis(2-methylpropyl)benzamide is a brominated benzamide derivative with the molecular formula C₁₆H₂₃BrNO. Its structure comprises a benzamide core substituted with a bromine atom at the meta position and two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom.
Properties
IUPAC Name |
3-bromo-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-6-5-7-14(16)8-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJMHTWQQSHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-bis(2-methylpropyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isobutyl groups. One common method involves the following steps:
Bromination: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 3-bromobenzamide.
Alkylation: The 3-bromobenzamide is then reacted with isobutyl bromide (2-bromo-2-methylpropane) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the isobutyl groups, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Oxidation Reactions: The isobutyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-hydroxy-N,N-bis(2-methylpropyl)benzamide or 3-amino-N,N-bis(2-methylpropyl)benzamide.
Reduction: Formation of 3-bromo-N,N-bis(2-methylpropyl)aniline.
Oxidation: Formation of 3-bromo-N,N-bis(2-methylpropyl)benzoic acid.
Scientific Research Applications
3-bromo-N,N-bis(2-methylpropyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-bis(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isobutyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 333.27 g/mol
- Functional Groups : Bromoaryl, tertiary amide.
- Synthesis : Likely synthesized via bromination of a precursor benzamide followed by alkylation with diisobutylamine, analogous to methods described for related compounds (e.g., bromination of benzamide derivatives in ) .
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 3-bromo-N,N-bis(2-methylpropyl)benzamide with structurally related benzamide and propenamide derivatives:
Toxicity and Structure-Activity Relationships (SAR)
- N,N-Bis(2-methylpropyl) Groups : The diisobutyl substituent in this compound is associated with lower toxicity compared to N-phenyl or N-ethyl-N-phenyl analogs, as observed in phenyl-propenamide derivatives (). SAR trends indicate that bulky alkyl groups reduce toxicity but may hinder reactivity .
- Bromine vs. Methyl Substituents : The bromine atom in the target compound increases electrophilicity, making it more reactive in cross-coupling reactions compared to methyl-substituted analogs like N-(3-methoxypropyl)-3-methylbenzamide ().
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
